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1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Overview
Description
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
Thiourea derivatives, including 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea, have shown promising antifungal activity. Research indicates that compounds with pyridyl and phenoxyphenyl moieties can inhibit fungal growth effectively, making them candidates for developing antifungal agents. In vitro studies have demonstrated their efficacy against various fungal strains, suggesting a mechanism that may disrupt fungal cell wall synthesis or function.
Cardiac Function Studies
This compound is also of interest in cardiovascular research. It has been linked to the modulation of the human ether-à-go-go-related gene (hERG) channel, which plays a crucial role in cardiac action potentials. Studies involving isolated guinea pig ventricular cardiac myocytes have shown that the compound can shorten action potential duration in a concentration-dependent manner. This suggests its potential use in understanding cardiac function and the development of treatments for arrhythmias.
Crystal Structure Analysis
The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal a synperiplanar conformation between the thiocarbonyl and pyridine groups, indicating stability due to intramolecular hydrogen bonding (N—H⋯N). Additionally, intermolecular interactions such as N—H⋯S and C—H⋯O contribute to the crystal packing and may influence biological interactions.
Potential Neuroprotective Properties
Research into thiourea derivatives has also suggested neuroprotective properties. Compounds similar to this compound have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS) in vivo. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Summary of Applications
Application Area | Description | References |
---|---|---|
Antifungal Activity | Effective against various fungal strains; disrupts cell wall synthesis. | |
Cardiac Function | Modulates hERG channel activity; shortens action potential duration. | |
Structural Analysis | Reveals stable conformation and significant intermolecular interactions through X-ray diffraction. | |
Neuroprotective Properties | Exhibits antioxidant activity; potential applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway or cell cycle regulation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-2-yl)-3-phenylthiourea
- 1-(6-Methylpyridin-2-yl)-3-(4-methoxyphenyl)thiourea
- 1-(6-Methylpyridin-2-yl)-3-(4-chlorophenyl)thiourea
Uniqueness
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea is unique due to the presence of both the 6-methylpyridin-2-yl and 4-phenoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The phenoxy group, in particular, can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a promising candidate for various biomedical applications.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-6-5-9-18(20-14)22-19(24)21-15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRRNFFOQYTFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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